molecular formula C18H13Cl2NO B1420738 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride CAS No. 1160261-15-3

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

Cat. No.: B1420738
CAS No.: 1160261-15-3
M. Wt: 330.2 g/mol
InChI Key: XLAXGTIYMQZHAT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline core substituted with a 4-chlorophenyl group at the 2-position, an ethyl group at the 8-position, and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Substitution: The quinoline core can undergo electrophilic substitution reactions, particularly at the 5- and 7-positions.

    Reduction: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used in the presence of catalysts like Lewis acids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Halogenated Quinoline Derivatives: Formed from electrophilic substitution reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

Scientific Research Applications

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

    Chemical Biology: Used in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The quinoline core can also engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinoline-4-carbonyl chloride: Lacks the ethyl group at the 8-position.

    8-Ethylquinoline-4-carbonyl chloride: Lacks the 4-chlorophenyl group.

    2-Phenyl-8-ethylquinoline-4-carbonyl chloride: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its electrophilicity, while the ethyl group at the 8-position increases its lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-4-3-5-14-15(18(20)22)10-16(21-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAXGTIYMQZHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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